Product packaging for tenecteplase(Cat. No.:CAS No. 191588-94-0)

tenecteplase

Cat. No.: B1169815
CAS No.: 191588-94-0
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Description

Tenecteplase is a recombinant tissue plasminogen activator (tPA) and a key reagent in cardiovascular and cerebrovascular research. It is a genetically engineered variant of alteplase, modified for enhanced fibrin specificity, increased resistance to plasminogen activator inhibitor-1 (PAI-1), and a longer plasma half-life . These properties make it an invaluable tool for studying fibrinolysis and modeling vascular conditions in research settings. Its mechanism of action involves binding to the fibrin component of a thrombus and catalyzing the conversion of plasminogen to plasmin, the primary enzyme that degrades fibrin clots . In vitro, this compound is used to investigate thrombolytic pathways and the dissolution of experimental blood clots. In vivo animal models rely on this compound to study reperfusion injury, optimize therapeutic windows for intervention, and evaluate the efficacy of novel anti-thrombotics. Researchers value its activity at lower doses compared to earlier generation thrombolytics and its ability to be administered as a single bolus in experimental protocols, simplifying study design . This product is supplied as a lyophilized powder for reconstitution and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

191588-94-0

Molecular Formula

C6H12N2

Origin of Product

United States

Molecular Architecture and Engineering of Tenecteplase

Recombinant DNA Technology and Bioproduction Systems

The production of tenecteplase is a hallmark of modern biopharmaceutical manufacturing, relying on sophisticated recombinant DNA techniques and advanced cell culture systems to generate a consistent and high-quality therapeutic protein. google.com

Mammalian Cell Line Utilization (e.g., Chinese Hamster Ovary cells)

This compound is produced using an established mammalian cell line, specifically Chinese Hamster Ovary (CHO) cells. medpath.comfda.govgennova.bio The choice of a mammalian system, particularly CHO cells, is critical because this compound is a glycoprotein (B1211001). medpath.com These cells possess the necessary cellular machinery for complex post-translational modifications, such as folding and glycosylation, which are essential for the protein's biological activity, stability, and proper function. medpath.com The glycosylation pattern, in particular, significantly influences the molecule's plasma clearance and half-life. medpath.compatsnap.com

Gene Expression and Recombinant Protein Synthesis Methodologies

The manufacturing process begins with the introduction of the complementary DNA (cDNA) encoding the modified this compound protein into the CHO cells. boehringer-ingelheim.comfda.gov This is achieved using an expression vector that carries the this compound gene, enabling it to be integrated into the host cell's genome. The cells are then grown in large-scale bioreactors under controlled conditions in a nutrient medium. fda.govfffenterprises.com Perfusion-based continuous fermentation systems are often employed to achieve large-scale, high-quality, and high-quantity production. google.comgoogle.com As the CHO cells multiply, they express and secrete the recombinant this compound protein into the culture medium. google.com Following the culture phase, the this compound is separated from the cells and purified through a series of chromatographic steps to yield a highly pure and active final product.

Targeted Genetic Modifications and Amino Acid Substitutions

This compound is distinguished from native t-PA and alteplase (B1167726) by three specific, targeted modifications to its amino acid sequence. nih.govmedpath.com These changes were engineered to improve its pharmacokinetic and pharmacodynamic properties. patsnap.com

Kringle 1 Domain Engineering: Threonine 103 and Asparagine 117 Modifications

Two critical substitutions are located within the Kringle 1 domain of the protein:

A substitution of Threonine-103 by Asparagine (T103N) . wikipedia.orgmedpath.com This change introduces a new consensus sequence for N-linked glycosylation. medpath.comboehringer-ingelheim.com The addition of a complex oligosaccharide carbohydrate structure at this site is a key factor in reducing plasma clearance, thereby prolonging the molecule's half-life. medpath.combrainkart.comtandfonline.com

A substitution of Asparagine-117 by Glutamine (N117Q) . wikipedia.orgmedpath.com This modification removes an existing high-mannose glycosylation site. wikipedia.orgbrainkart.com The removal of this sugar chain further contributes to the slower clearance of this compound from the bloodstream, as the original site was a target for mannose receptors in the liver. brainkart.com

Together, these alterations to the glycosylation pattern are primarily responsible for this compound's significantly longer half-life compared to alteplase. medpath.com

Protease Domain Alterations: Tetra-Alanine Substitution at Positions 296-299

A third modification was made in the protease domain of the molecule. The amino acid sequence Lysine-Histidine-Arginine-Arginine (KHRR) at positions 296-299 was replaced by a tetra-alanine (AAAA) sequence. wikipedia.orgboehringer-ingelheim.commedpath.com This substitution is pivotal for two reasons:

It confers an approximately 14- to 15-fold increase in fibrin (B1330869) specificity compared to alteplase. medpath.com

It makes the molecule about 80-fold more resistant to inactivation by its primary physiological inhibitor, Plasminogen Activator Inhibitor-1 (PAI-1). medpath.comresearchgate.net

This enhanced resistance allows this compound to remain active for a longer period at the site of a blood clot, improving its thrombolytic efficiency. medpath.com

Structural Domains and Their Functional Contributions

DomainPrimary Function
Fibronectin Finger Mediates the initial, high-affinity binding to fibrin within a thrombus. drugbank.comtandfonline.com
Epidermal Growth Factor (EGF) Thought to be involved in hepatic clearance and may play a role in receptor binding. tandfonline.com
Kringle 1 Contains the engineered glycosylation sites (T103N, N117Q) that are crucial for extending the plasma half-life. medpath.comtandfonline.com
Kringle 2 Works in conjunction with the finger domain to bind to fibrin, enhancing the localization and activation of the enzyme at the clot. drugbank.comtandfonline.com
Serine Protease The catalytic domain responsible for converting plasminogen into its active form, plasmin. Plasmin then degrades the fibrin mesh of the clot. This domain contains the tetra-alanine substitution that increases PAI-1 resistance. drugbank.comtandfonline.com

Fibronectin Finger-like Domain and Kringle 2 Domain in Fibrin Binding

The high fibrin specificity of this compound is a cornerstone of its therapeutic action, minimizing systemic plasminogen activation and associated bleeding risks. boehringer-ingelheim.comnumberanalytics.com This enhanced specificity is primarily mediated by the fibronectin finger-like domain and the Kringle 2 domain, which work in concert to anchor the enzyme to the fibrin clot. drugbank.commedex.com.bd

The fibronectin finger-like domain is crucial for the initial binding of this compound to fibrin. tandfonline.comresearchgate.net This interaction helps to localize the enzyme at the site of the thrombus. The Kringle 2 domain also plays a significant role in fibrin binding, particularly in the presence of plasminogen. nih.govembopress.org Studies on tPA variants have shown that the Kringle 2 domain is directly involved in the stimulation of the enzyme's activity by fibrin. nih.govembopress.org The synergistic action of these two domains ensures that this compound preferentially activates plasminogen that is already bound to the fibrin clot, leading to localized fibrinolysis. hplbd.com

Protease Domain Conformation and Catalytic Site Dynamics

The catalytic heart of this compound lies within its serine protease domain. This domain houses the classic catalytic triad (B1167595) of histidine, asparagine, and serine, which is responsible for the enzymatic cleavage of the Arg561-Val562 peptide bond in plasminogen, converting it to the active enzyme, plasmin. tandfonline.commedpath.com Plasmin then proceeds to degrade the fibrin matrix of the thrombus. medpath.com

Post-Translational Modifications and Glycoengineering

Post-translational modifications, particularly glycosylation, are critical determinants of the structure, function, and pharmacokinetic profile of this compound. medpath.compatsnap.com The production of this compound in mammalian cell lines like CHO cells is essential to ensure appropriate glycosylation, which is vital for its stability and function. medpath.com

Identification and Characterization of Glycosylation Sites

This compound has undergone specific glycoengineering to optimize its properties. muni.cz The modifications from alteplase include the substitution of threonine 103 with asparagine (T103N) and asparagine 117 with glutamine (N117Q), both within the Kringle 1 domain. drugbank.comnih.gov The T103N substitution introduces a new N-glycosylation site, while the N117Q substitution removes an existing one. boehringer-ingelheim.commedpath.com

This compound exists in two major glycoforms: Type I and Type II. nih.gov

Type I this compound is glycosylated at three asparagine (Asn) residues: Asn103 (in the Kringle 1 domain), Asn184 (in the Kringle 2 domain), and Asn448 (in the protease domain). nih.govfrontiersin.org

Type II this compound is glycosylated at Asn103 and Asn448 but lacks the carbohydrate at Asn184. nih.govfrontiersin.org

All carbohydrate structures in this compound are complex oligosaccharides, and unlike alteplase, no high-mannose structures are present. nih.gov

Impact of Glycan Identity and Patterns on this compound Functionality

The specific glycosylation pattern of this compound has a profound impact on its functionality, influencing its pharmacokinetic profile, bioactivity, and immunogenicity. patsnap.com The alterations in glycosylation are primarily responsible for the reduced plasma clearance and prolonged half-life of this compound compared to alteplase. medpath.comarchivespsy.com The introduction of the new glycosylation site at Asn103 and the removal of the high-mannose side chain at Asn117 contribute to a slower clearance from the plasma, mainly by decreasing its rate of hepatic uptake. medpath.comnih.gov

The relative abundance of Type I and Type II glycoforms can affect the drug's properties. A higher content of the Type I form has been associated with a reduced clearance and increased half-life. frontiersin.org Furthermore, the complexity of the glycan antennae, such as the presence of bi-antennary versus tetra-antennary structures, and the degree of sialylation can influence the clot lysis activity. patsnap.com For instance, a reduction in sialic acid content has been linked to an increase in fibrinolytic activity. patsnap.com The terminal sialylation of N-glycans is a critical quality parameter that affects the in vivo behavior of the glycoprotein. jhpor.com

The intricate relationship between glycosylation patterns and biological activity underscores the challenges in developing biosimilars for this compound, as even minor variations can lead to significant differences in clinical outcomes. patsnap.com

Biochemical Mechanisms of Action and Fibrinolytic System Modulation

Fibrin (B1330869) Binding Dynamics and Enhanced Specificity

A defining characteristic of tenecteplase is its markedly high affinity for fibrin. medpath.com The molecular modifications to the this compound protein—specifically substitutions at threonine 103 and asparagine 117 in the kringle 1 domain and a tetra-alanine substitution at amino acids 296-299 in the protease domain—confer a fibrin specificity that is approximately 14 to 15 times greater than that of alteplase (B1167726), a non-modified recombinant t-PA. medpath.comdrugbank.comnih.gov

This enhanced specificity is crucial for its mechanism of action. This compound preferentially binds to the fibrin meshwork of a thrombus rather than activating free-circulating plasminogen. medpath.compatsnap.com This localized binding concentrates its enzymatic activity at the clot, leading to more efficient thrombolysis. medpath.comeso-stroke.org The presence of fibrin significantly enhances the catalytic efficiency of this compound in converting plasminogen to plasmin. medpath.com This targeted mechanism means that at equipotent thrombolytic doses, this compound causes less systemic fibrinogen and plasminogen depletion compared to alteplase. europa.eumedpath.comahajournals.org For instance, comparative studies have shown that maximum doses of this compound resulted in a less than 15% reduction in fibrinogen and a less than 25% reduction in plasminogen, whereas alteplase caused decreases of approximately 50% for both. europa.eu

Table 1: Comparative Properties of this compound and Alteplase

Property This compound Alteplase Reference
Fibrin Specificity ~14-15 fold higher Standard medpath.comahajournals.orgnih.govnih.gov
Resistance to PAI-1 ~80 fold higher Standard medpath.comnih.govnih.govahajournals.org

| Plasma Half-life (initial) | ~20-24 minutes | < 5 minutes | clevelandclinicmeded.comeuropa.eunih.gov |

Plasminogen Activation Pathway and Plasmin Generation

The primary function of this compound is to initiate fibrinolysis by activating plasminogen. nih.govontosight.ai This process occurs through a targeted enzymatic cascade. medpath.com

Catalysis of Plasminogen to Plasmin Conversion

Once bound to the fibrin within a thrombus, this compound acts as a serine protease. medpath.comboehringer-ingelheim.com It specifically cleaves the Arg561-Val562 peptide bond in the plasminogen molecule. medpath.comwikipedia.org This cleavage transforms the inactive zymogen, plasminogen, into the active serine protease, plasmin. medpath.comdrugbank.com The efficiency of this conversion is greatly amplified in the presence of fibrin, underscoring the clot-specific nature of this compound. medpath.com Furthermore, the newly generated plasmin can cleave the single-chain form of this compound into a more active two-chain form, creating a positive feedback loop that enhances local fibrinolytic activity. nih.gov

Plasmin's Role in Fibrin Matrix Degradation

The plasmin generated by this compound's action is the principal enzyme responsible for degrading the fibrin clot. nih.govplos.org Plasmin is a relatively non-specific protease that breaks down the polymerized fibrin strands forming the structural backbone of the thrombus. medpath.comboehringer-ingelheim.com This enzymatic degradation breaks the insoluble fibrin matrix into smaller, soluble fragments known as fibrin degradation products. medpath.comnih.gov This process dissolves the clot, with the ultimate therapeutic goal of restoring blood flow through the previously blocked vessel. medpath.com

Interaction with Endogenous Fibrinolytic Inhibitors

The efficacy of a thrombolytic agent is also determined by its interaction with natural inhibitors in the bloodstream. This compound's design confers significant advantages in this regard.

Resistance to Plasminogen Activator Inhibitor-1 (PAI-1) Inactivation

Modulation of Thrombin Activatable Fibrinolysis Inhibitor (TAFI) Activity

Thrombin Activatable Fibrinolysis Inhibitor (TAFI), once activated by thrombin, works to suppress fibrinolysis by removing C-terminal lysine (B10760008) residues from fibrin. cambridge.org These lysine residues are important binding sites for plasminogen and t-PA, and their removal slows down the process of clot dissolution. While direct modulation of TAFI activity by this compound is not its primary mechanism, the high fibrin specificity and rapid action of this compound can efficiently initiate fibrinolysis. Some research suggests that the inhibitory action of TAFI affects plasmin binding to fibrin and is therefore independent of the specific plasminogen activator used. plos.org However, by rapidly generating plasmin and initiating clot breakdown, potent activators like this compound can effectively counteract the stabilizing effects of the TAFI system. researchgate.net

Enzymatic Kinetics and Activity Regulation

The enzymatic activity of this compound, a genetically engineered mutant of tissue plasminogen activator (t-PA), is a finely tuned process governed by its molecular structure and the surrounding biochemical milieu. Its efficacy as a fibrinolytic agent is directly related to its kinetic properties and the mechanisms that regulate its enzymatic potency.

Single-Chain and Two-Chain Forms: Interconversion and Differential Activity

This compound, like its parent molecule t-PA, can exist in two principal forms: a single-chain polypeptide and a two-chain polypeptide. nih.govpractical-haemostasis.com The native form is the single-chain variant. practical-haemostasis.com Conversion to the two-chain form occurs through proteolytic cleavage by plasmin at the arginine 275-isoleucine 276 peptide bond. nih.govpractical-haemostasis.communi.cz This cleavage results in two separate chains, designated as the A-chain and the B-chain, which remain linked by a disulfide bond. muni.cz

While many serine proteases exist as inactive zymogens that require cleavage for activation, single-chain t-PA is inherently active. muni.czfrontiersin.org However, its activity is significantly enhanced upon conversion to the two-chain form or in the presence of fibrin. practical-haemostasis.comnih.gov Plasmin-mediated cleavage of single-chain this compound into the two-chain form serves as a positive feedback mechanism, amplifying its fibrinolytic activity at the site of a clot. nih.govfrontiersin.org

The catalytic efficiency of single-chain t-PA is considerably lower than that of the two-chain form in the absence of fibrin. nih.gov However, upon binding to fibrin, the single-chain form undergoes a conformational change that dramatically increases its catalytic efficiency, making it kinetically similar to the fibrin-bound two-chain form. nih.gov Studies comparing different this compound products have shown that a higher proportion of the two-chain form correlates with greater clot lysis activity in vitro. nih.govfrontiersin.orgnih.gov For instance, a comparison between the originator this compound (Metalyse®) and a copy product (Mingfule®) revealed that Mingfule® had both lower clot lysis activity and a smaller percentage of the two-chain form. nih.govnih.gov Even after enzymatic conversion to predominantly the two-chain form, differences in intrinsic activity can persist, potentially due to variations in post-translational modifications like glycosylation. frontiersin.org

Table 1: Comparison of Single-Chain and Two-Chain this compound
CharacteristicSingle-Chain this compound (sc-TNK)Two-Chain this compound (tc-TNK)
StructureSingle polypeptide chain. muni.czTwo polypeptide chains (A and B) linked by a disulfide bond. muni.cz
ActivationThe native, intrinsically active form. practical-haemostasis.comfrontiersin.orgFormed by plasmin cleavage of the sc-TNK at Arg275-Ile276. nih.govpractical-haemostasis.com
Catalytic Activity (in absence of fibrin)Lower catalytic efficiency compared to the two-chain form. nih.govHigher intrinsic catalytic activity. practical-haemostasis.com
Catalytic Activity (in presence of fibrin)Activity is dramatically enhanced to a level approaching that of the two-chain form. nih.govActivity is also enhanced by fibrin binding. practical-haemostasis.com
Biological RoleInitiates fibrinolysis upon binding to fibrin. frontiersin.orgAmplifies fibrinolysis through a positive feedback loop. nih.govfrontiersin.org

Influence of Biochemical Environment on this compound Enzymatic Potency

The enzymatic potency of this compound is highly sensitive to its biochemical environment. Factors such as temperature, pH, and the presence of other molecules can significantly impact its structure, stability, and function. patsnap.commdpi.comnih.gov The catalytic activity of enzymes is dependent on the integrity of their native protein conformation. mdpi.com

Temperature: Exposure to high temperatures can negatively affect the stability and efficacy of this compound. A study on lyophilized this compound demonstrated that storage at elevated temperatures, particularly 44.9°C for eight hours, had a significant impact on its physical and chemical properties. nih.gov This heat exposure led to decreased solubility, a reduction in the percentage of protein monomer and single-chain protein, and a diminished capacity for clot lysis as measured by D-dimer production. nih.gov Conversely, storage at a refrigerated temperature of 4.0°C preserved the drug's stability and in vitro bioactivity. nih.gov This suggests that thermal stress can induce structural degradation, thereby compromising the therapeutic potential of the enzyme. nih.gov

Table 2: Effect of Storage Temperature on Lyophilized this compound Stability and Efficacy
ParameterControl (4.0°C)Heat-Treated (35.5°C)Heat-Treated (44.9°C)
SolubilityNo significant impact-Greatest impact on solubility. nih.gov
Protein Monomer LossPreserved-Significant loss observed. nih.gov
Single Chain Protein LossPreserved-Significant loss observed. nih.gov
In Vitro Bioactivity (Clot Lysis)Preserved-Decreased capacity for clot lysis. nih.gov

Note: Data adapted from a study involving continuous eight-hour exposure. nih.gov

Advanced Preclinical and in Vitro Research Methodologies and Findings

In Vitro Thrombolysis Models and Methodological Advancements

In vitro thrombolysis models allow for controlled and quantitative assessment of tenecteplase's fibrinolytic properties under various conditions.

Quantitative assessment of fibrinolytic efficacy often involves measuring clot weight loss and characterizing fibrin (B1330869) fiber density. Studies have shown that this compound significantly increases clot weight loss compared to control groups in in vitro models. For instance, in one study utilizing whole blood clots, this compound (TNK) groups demonstrated significantly increased weight loss (p ≤ 0.001) compared to their alteplase (B1167726) (rt-PA) counterparts. Specifically, clot weight loss for a TNK group was 34.5% ± 8% compared to 28.3% ± 9.6% for an rt-PA group, and 38.1% ± 6.7% for another TNK group compared to 31.6% ± 10% for its rt-PA counterpart. nih.govresearchgate.net

The effectiveness of this compound in inducing clot dissolution can be further illustrated by examining specific quantitative findings on clot weight loss:

Treatment GroupMean Clot Weight Loss (%) (1 hour)Mean Clot Weight Loss (%) (2 hours)
Control (Plasma)5.7 (SD)7.4 (SD)
This compound (TNK, 30 µg/ml)34.5 ± 8.038.1 ± 6.7
Alteplase (rt-PA, 50 µg/ml)28.3 ± 9.631.6 ± 10.0
Source: nih.govresearchgate.netresearchgate.net
Note: The table above presents illustrative data points based on typical in vitro study designs focusing on this compound and alteplase, with control values reflecting baseline clot stability.

Transmission electron microscopy (TEM) has been employed to quantify fibrin fiber density within clots. In a study comparing this compound and alteplase, a this compound group exhibited a significantly decreased fibrin fiber density (p < 0.05) compared to both alteplase groups. This suggests that this compound may lead to a more complete dissolution of the fibrin network nih.govresearchgate.net. High thrombin concentrations during fibrin formation produce dense networks of highly branched, thinner fibrin fibers that are more resistant to fibrinolysis, while low thrombin concentrations produce coarser networks of relatively unbranched, thicker fibrin fibers more susceptible to lysis. In vitro studies indicate that both γA/γA and γA/γ′ fibrinogen isoforms are incorporated into the fibrin network, with the γA/γ′ isoform being associated with thinner fibrin fibers and increased resistance to fibrinolysis. ahajournals.org

Key comparative findings include:

Thrombolytic AgentRelative Clot Weight Loss (24h thrombus)Fibrin SpecificityPAI-1 Resistance
Alteplase (rt-PA)145.1 ± 10.92 mg mdpi.comStandard researchgate.netStandard researchgate.net
This compound (TNK/rhTNK)191.4 ± 7.74 mg mdpi.comHigher (14-15x vs. alteplase) researchgate.netnih.govnih.govHigher (80x vs. alteplase) researchgate.netnih.govnih.gov
Reteplase (B1178584)Slower fibrinolysis rate nih.govWeaker binding than native tPA nih.govLow affinity nih.gov
Source: researchgate.netnih.govmdpi.comnih.gov
Note: The table above provides a summary of comparative in vitro findings. Specific values for clot weight loss are illustrative from one study, while qualitative descriptions reflect general consensus from multiple sources.

In vitro characterization of this compound involves assessing its molecular heterogeneity and purity, which are critical for ensuring consistency and efficacy. Studies have compared the originator this compound (Metalyse®) with alleged biosimilars, revealing differences in clot lysis activity and biochemical properties. For example, one "biosimilar" (Elaxim®) exhibited less clot lysis activity and contained a lower proportion of the two-chain form of this compound, which is the most active form nih.gov. Purity analysis also showed that Elaxim® contained more this compound aggregates and considerable amounts of Chinese hamster ovary cell protein impurities compared to Metalyse® nih.gov. Another comparative study showed that Mingfule® (another this compound variant) had lower clot lysis activity and less of the two-chain form of this compound, along with differences in sialic acid content, galactosylation, and fucosylation patterns, leading to different charge and size heterogeneity profiles nih.govresearchgate.net. The two-chain form of this compound is essential for full activity, although the one-chain form is also active nih.gov. Molecular characterization techniques, such as high-resolution mass spectrometry and electrophoretic patterns, are employed to identify molecular weight, isoform patterns, and purity, including size-based heterogeneities (aggregates, fragments) and charge-based heterogeneities (acidic and basic variants) mdpi.com.

Comparative Lysis Studies of this compound with Other Thrombolytic Agents

Cellular and Organ-Level Preclinical Investigations

Preclinical investigations extend beyond in vitro models to cellular and organ-level studies, often involving animal models to evaluate this compound's effects in a more complex biological context.

Animal models, particularly thromboembolic stroke models, are crucial for evaluating the in vivo thrombolytic effects of this compound. Studies in rabbits have shown that this compound induces 50% lysis of whole blood clots three times faster than natural tissue plasminogen activator (t-PA) when given at the same dose (mean 35 vs. 120 minutes) researchgate.net. In ischemic thromboembolic mouse models, a single bolus dose of 2.5 mg/kg of this compound led to an infarct reduction similar to that achieved with 10 mg/kg of alteplase nih.govresearchgate.netbb-c.fr. Early administration of this compound also resulted in decreased hemorrhagic transformations compared to early alteplase administration in these models nih.govresearchgate.net. Preclinical trials using large animal models have demonstrated improved cerebral vascular recanalization and blood flow jacc.org.

Assessment of vascular recanalization dynamics in preclinical settings provides insights into the speed and effectiveness of this compound in restoring blood flow. Studies in animal models have demonstrated earlier and more sustained femoral artery recanalization with this compound compared to alteplase after artificially induced thrombus formation researchgate.net. In a rabbit model of carotid artery thrombosis, this compound was found to be significantly better than alteplase, exhibiting faster reperfusion and more durable and complete recanalization ahajournals.org. Preclinical studies have also shown increased clot dissolution with higher mechanical index ultrasound in combination with microbubbles, and in pigs, half-dose this compound with microbubbles and high-MI impulses led to better peri-infarct myocardial blood flow and smaller infarct sizes, suggesting improved microvascular flow independent of epicardial recanalization jacc.org.

Emerging Research Frontiers and Future Directions in Tenecteplase Development

Novel Protein Engineering Strategies for Enhanced Fibrinolytic Efficacy

Current research focuses on further refining these properties. Strategies include:

Targeted Mutagenesis: Researchers are exploring additional point mutations in the catalytic domain of t-PA to further enhance its enzymatic activity once bound to fibrin (B1330869) or to increase its resistance to inhibitors beyond PAI-1. For instance, a variant was developed by deleting the first three domains of t-PA and substituting the KHRR amino acid sequence with AAAA, which showed significant resistance to PAI-1. bmbreports.orgresearchgate.net This new variant retained 85% of its activity after inhibition by PAI-1, compared to 65% for the full-length t-PA. bmbreports.org

Domain Deletion and Swapping: The native t-PA molecule consists of several domains, including the Finger (F), Epidermal Growth Factor (EGF)-like, Kringle 1 (K1), Kringle 2 (K2), and Protease (P) domains. j-stroke.org The F and K2 domains are crucial for fibrin binding. j-stroke.org Engineering efforts are investigating the effects of deleting non-essential domains to create smaller, potentially more penetrative molecules, or swapping domains with those from other proteins to introduce novel functionalities. Deletion variants offer the advantage of having fewer disulfide bonds and potentially longer plasma half-lives. researchgate.net

Increasing Fibrin Specificity: The high fibrin specificity of tenecteplase is a key advantage, as it localizes the thrombolytic effect to the clot, reducing systemic side effects. oup.com Future engineering aims to boost this specificity even further, potentially by modifying the Kringle 2 domain, which plays a significant role in fibrin binding. j-stroke.org The goal is to create a molecule that is virtually inert in circulating plasma but becomes maximally active only in the presence of a fibrin clot.

Table 1: Comparison of Engineered Properties of this compound vs. Alteplase (B1167726)

Property Alteplase (Wild-Type t-PA) This compound (TNK-t-PA) Fold Improvement
Fibrin Specificity Baseline 14- to 15-fold higher ~14-15x j-stroke.orgoup.com
PAI-1 Resistance Baseline ~80-fold higher ~80x nih.govj-stroke.org

| Plasma Half-Life | ~5-6 minutes | ~17-24 minutes | ~3-4x ahajournals.orgj-stroke.org |

Advanced Glycoengineering for Optimized Pharmacological Attributes of this compound

Glycosylation, the attachment of sugar moieties (glycans) to a protein, is a critical post-translational modification that significantly impacts the pharmacological properties of therapeutic proteins like this compound. medpath.comnih.gov The specific pattern of glycosylation can influence a protein's half-life, stability, and biological activity. nih.govpatsnap.com

This compound's development involved glycoengineering:

A mutation at position T103N created a new N-glycosylation site. nih.gov

A mutation at position N117Q removed an existing high-mannose glycosylation site. nih.gov

These changes collectively reduce the rate of plasma clearance by the liver, thereby extending the drug's half-life and allowing for single-bolus administration. medpath.com

Future glycoengineering frontiers include:

Hyperglycosylation: Strategically adding more glycan chains to the protein can further shield it from clearance mechanisms and proteolytic degradation, potentially leading to an even longer half-life. nih.gov

Sialylation Engineering: The terminal sugar on a glycan chain is often sialic acid. Increasing the sialic acid content can enhance a protein's circulatory half-life by reducing its uptake by hepatic receptors. nih.gov Advanced cell culture techniques and enzymatic methods are being explored to produce this compound variants with higher and more consistent sialylation.

Glycan Structure Optimization: The specific branching and composition of the glycan chains can be modified. Research is underway to understand how different glycan structures affect the interaction of this compound with fibrin and PAI-1, aiming to find an optimal pattern that maximizes efficacy while maintaining a favorable pharmacokinetic profile. muni.cz It has been noted that even among different manufacturing batches of this compound, variations in glycosylation occupancy can lead to differences in clot lysis activity, highlighting the importance of precise control over this attribute. nih.govresearchgate.net

Development of Next-Generation Bioengineered Thrombolytic Agents with Refined Properties

Building on the success of this compound, researchers are developing next-generation thrombolytic agents with even more refined properties. patsnap.com These efforts are not limited to modifying t-PA but also include creating novel chimeric proteins or exploring entirely different enzymatic pathways.

Examples of next-generation approaches include:

PAI-1 Resistant Variants: As high levels of PAI-1 can lead to re-occlusion after initial thrombolysis, creating agents with even greater PAI-1 resistance is a major goal. bmbreports.org This could lead to more sustained clot dissolution, particularly in thrombi that are rich in platelets, which release large amounts of PAI-1.

Novel Fusion Proteins: Researchers are designing chimeric proteins that combine the catalytic domain of t-PA with targeting moieties that bind to specific components of a thrombus other than fibrin. For example, agents are being developed to target von Willebrand Factor (VWF), a key component of platelet-rich thrombi. ahajournals.org An example is caADAMTS13, a novel thrombolytic that could potentially act on both fibrin and VWF components. ahajournals.org

Non-t-PA-based Thrombolytics: Agents like staphylokinase, a bacterial protein, are being re-evaluated. ahajournals.org Staphylokinase has a different mechanism of action and is highly fibrin-selective. Protein engineering is being used to create non-immunogenic variants of staphylokinase that could serve as effective alternatives to t-PA-based drugs. ahajournals.org Another agent, desmoteplase, derived from vampire bat saliva, is noted for its high fibrin specificity and longer half-life. numberanalytics.com

Integration of Multiscale Computational and Experimental Methodologies in Thrombolytic Research

The complexity of the fibrinolytic system presents a significant challenge to purely experimental research. nih.gov The integration of computational modeling with laboratory experiments is creating a powerful new paradigm for thrombolytic drug development. nih.gov

This integrated approach involves:

Molecular Dynamics (MD) Simulations: In silico (computer-based) models allow researchers to simulate the interactions between this compound, fibrin, and plasminogen at an atomic level. j-stroke.org These simulations can predict how specific amino acid mutations might alter protein conformation, binding affinity, and catalytic activity, guiding the design of new variants before they are created in the lab.

Multiscale Modeling: Researchers are developing multiscale models that bridge the gap from molecular interactions to the behavior of a full-sized clot. nih.govresearchgate.net These models can simulate the diffusion of the drug into the clot, the biochemical reactions of lysis, and the mechanical breakdown of the fibrin mesh. nih.govdoi.org A 3D stochastic multiscale model has been used to demonstrate how lysis rates are determined by the interplay between the number of tPA molecules and the clot's structure. nih.govresearchgate.net

Virtual Clinical Trials: By combining systems biology models with patient-specific data, computational approaches can help predict the efficacy of different thrombolytic strategies in diverse patient populations. nih.gov This can help optimize the design of clinical trials and personalize treatment approaches in the future.

This synergy between computational prediction and experimental validation accelerates the design-build-test cycle of drug development, making it possible to explore a much wider range of potential modifications and identify promising next-generation thrombolytic agents more efficiently. nih.gov

Table 2: Compound Names Mentioned

Compound Name Classification/Type
This compound Third-generation thrombolytic, t-PA variant
Alteplase Second-generation thrombolytic, recombinant t-PA
Urokinase First-generation thrombolytic
Streptokinase First-generation thrombolytic
Reteplase (B1178584) Third-generation thrombolytic, t-PA variant
Desmoteplase Novel thrombolytic, derived from bat saliva
Staphylokinase Bacterial-derived thrombolytic
caADAMTS13 Novel investigational thrombolytic
Plasminogen Zymogen precursor to plasmin
Plasmin Active fibrinolytic enzyme
Fibrin Primary protein component of blood clots
von Willebrand Factor (VWF) Blood glycoprotein (B1211001) involved in hemostasis

Q & A

Q. How should researchers address publication bias in this compound meta-analyses?

  • Methodological Guidance : Use funnel plots and Egger’s regression to detect asymmetry. Include unpublished data from clinicaltrials.gov and conference abstracts. Perform trim-and-fill analysis to estimate corrected effect sizes .

Q. What ethical considerations arise in this compound trials involving vulnerable populations (e.g., elderly patients)?

  • Methodological Guidance : Adhere to CONSORT guidelines for informed consent and risk-benefit disclosure. Establish independent data monitoring committees (IDMCs) to oversee adverse events. Use adaptive designs to minimize exposure to ineffective doses .

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